molecular formula C35H38N4O6S B298773 ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B298773
M. Wt: 642.8 g/mol
InChI Key: FARGUFZFRYLFSU-FSGOGVSDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-5-(2,4-dimethoxyphenyl)-2-{[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the pyrrole moiety: This step involves the reaction of the thiazolopyrimidine intermediate with a pyrrole derivative.

    Addition of the dimethoxyphenyl group: This step may require the use of coupling reagents and catalysts to attach the dimethoxyphenyl group to the core structure.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(2,4-dimethoxyphenyl)-2-{[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures.

    Pyrrole derivatives: Compounds containing pyrrole moieties.

    Dimethoxyphenyl compounds: Compounds with dimethoxyphenyl groups.

Uniqueness

Ethyl (2Z)-5-(2,4-dimethoxyphenyl)-2-{[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C35H38N4O6S

Molecular Weight

642.8 g/mol

IUPAC Name

ethyl (2Z)-5-(2,4-dimethoxyphenyl)-2-[[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C35H38N4O6S/c1-7-45-34(41)31-22(3)36-35-39(32(31)28-13-12-27(42-5)20-29(28)43-6)33(40)30(46-35)19-24-18-21(2)38(23(24)4)26-10-8-25(9-11-26)37-14-16-44-17-15-37/h8-13,18-20,32H,7,14-17H2,1-6H3/b30-19-

InChI Key

FARGUFZFRYLFSU-FSGOGVSDSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)/C(=C/C4=C(N(C(=C4)C)C5=CC=C(C=C5)N6CCOCC6)C)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)N6CCOCC6)C)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)N6CCOCC6)C)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.